molecular formula C16H15N3O6S B2708441 N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide CAS No. 866138-28-5

N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide

Cat. No.: B2708441
CAS No.: 866138-28-5
M. Wt: 377.37
InChI Key: FBSUDIFTJPWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide is a sulfonamide-hydrazine derivative characterized by a phenylacetamide core substituted at the 4-position with a sulfonyl group. The sulfonyl moiety is further functionalized with a hydrazine linker conjugated to a 1,3-benzodioxol-5-yl carbonyl group. Its molecular formula is C₁₆H₁₅N₃O₆S, with a molecular weight of 377.38 g/mol and CAS number 866138-28-5 . Such compounds are often explored as intermediates in organic synthesis or for pharmacological applications, given the bioactivity of sulfonamide and hydrazine derivatives .

Properties

IUPAC Name

N-[4-[(1,3-benzodioxole-5-carbonylamino)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-10(20)17-12-3-5-13(6-4-12)26(22,23)19-18-16(21)11-2-7-14-15(8-11)25-9-24-14/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUDIFTJPWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide can undergo several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide. For instance, derivatives containing similar structural motifs have demonstrated significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Key Findings:

  • Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against tested strains .
  • The presence of nitro and halo groups in the aromatic rings was found to enhance antimicrobial potential .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies often assess the compound's ability to inhibit cancer cell proliferation.

Research Insights:

  • In vitro evaluations have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents such as 5-fluorouracil (5-FU), indicating stronger anticancer effects .
  • The compound's mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell survival, thereby inducing apoptosis in malignant cells .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX), which is associated with tumor growth and metastasis.

Mechanistic Studies:

  • Compounds similar to this compound have demonstrated selective inhibition of CA IX with IC50 values ranging from 10.93 nM to 25.06 nM .
  • The inhibition of CA IX has been linked to reduced tumor cell proliferation and enhanced apoptosis in cancer models .

Comparative Analysis Table

Application Activity Type IC50/MIC Values References
AntimicrobialVarious bacterial strainsMIC = 1.27 µM - 2.65 µM
AnticancerCancer cell linesIC50 < 5-FU (9.99 µM)
Enzyme InhibitionCarbonic anhydrase IXIC50 = 10.93 nM - 25.06 nM

Mechanism of Action

The mechanism of action of N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Pharmacological Notes
N-(4-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide C₁₆H₁₅N₃O₆S 377.38 866138-28-5 Benzodioxolyl carbonyl hydrazino sulfonyl Not reported in evidence
N'-(1,3-Benzodioxol-5-ylcarbonyl)-4-fluorobenzenesulfonohydrazide C₁₄H₁₁FN₂O₅S 338.32 866138-29-6 4-fluoro phenyl sulfonohydrazide Analog with reduced molecular weight
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₁₉N₃O₃S 297.37 - 4-Methylpiperazinyl sulfonyl Analgesic activity comparable to paracetamol
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 - Chloro, nitro, methylsulfonyl Structural rigidity due to nitro group

Key Observations :

  • The benzodioxole substituent in the target compound increases molecular weight and complexity compared to simpler aryl-sulfonamides (e.g., Compound 35).
  • Compound 35’s piperazinyl group introduces basicity, which may enhance solubility in acidic environments, a feature absent in the benzodioxole-containing target .
Pharmacological Activity Comparison

While direct pharmacological data for the target compound are unavailable, structurally related N-phenylacetamide sulfonamides exhibit diverse activities:

  • Compound 35 : Demonstrated analgesic efficacy (comparable to paracetamol) due to sulfonamide-piperazinyl interactions with pain receptors .
  • Compounds 36 and 37: Anti-hypernociceptive activity linked to inflammatory pain modulation, suggesting sulfonamide substituents (e.g., diethylsulfamoyl, piperazinyl) influence target specificity .

Hypotheses for Target Compound :

  • The benzodioxole moiety may confer antioxidant or anti-inflammatory properties, as seen in other benzodioxole derivatives.
  • The hydrazine linker could enable chelation or interaction with metal ions in enzymatic active sites.

Comparison with Related Syntheses :

  • : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized via acetylation with acetic anhydride under reflux .
  • : Piperazinyl sulfonamides required nucleophilic substitution of sulfonyl chlorides with piperazine derivatives .
  • : Hydrazine derivatives were synthesized via refluxing hydrazine intermediates with ethyl acetoacetate, suggesting similar steps for the target compound’s benzodioxole coupling .
Molecular and Crystallographic Features
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits a twisted nitro group (torsion angles: -16.7° and 160.9°) and intermolecular hydrogen bonding (C–H⋯O), influencing crystal packing .

Biological Activity

N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide (CAS No. 866138-28-5) is a synthetic compound characterized by its unique structural features, including a benzodioxole moiety and a hydrazine-sulfonamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C16H15N3O6S, with a molecular weight of 377.37 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, benzodioxole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce cell viability in cancerous cells while showing minimal cytotoxicity to normal cells.

CompoundCell Line TestedIC50 (µM)Reference
IIcMCF-726
IIaHeLa65

Antidiabetic Potential

The compound's structural similarity to known α-amylase inhibitors suggests potential antidiabetic activity. In vitro assays have shown that derivatives of benzodioxole can significantly inhibit α-amylase, an enzyme critical for carbohydrate metabolism.

Compoundα-Amylase IC50 (µM)Reference
IIc0.68
IIa0.85

In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with certain benzodioxole derivatives led to a notable decrease in blood glucose levels, indicating their potential as therapeutic agents for managing diabetes.

Antioxidant Activity

The antioxidative properties of this compound have been explored through various assays. The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Anticancer Efficacy : A recent study synthesized several benzodioxole derivatives and assessed their anticancer efficacy against various cell lines. Notably, compounds similar to this compound exhibited significant cytotoxic effects on cancer cells while sparing normal cells, highlighting their selective toxicity profile .
  • Diabetes Management : Another study focused on the antidiabetic properties of similar compounds revealed that certain derivatives could effectively lower blood glucose levels in diabetic models, suggesting a viable pathway for developing new diabetes medications .
  • Antioxidant Properties : Research into the antioxidative capabilities of related compounds indicated strong radical scavenging activity, demonstrating the potential for these derivatives in preventing oxidative damage in biological systems .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide?

  • Methodological Answer : A common approach involves sulfonylation followed by hydrazine coupling. For example, sulfonamide intermediates can be synthesized by reacting 4-aminophenylacetamide with sulfonyl chlorides. Subsequent hydrazine incorporation via nucleophilic acyl substitution with 1,3-benzodioxol-5-carbonyl hydrazine is critical. Key steps include refluxing in acetic anhydride for acetylation and purification via slow ethanol evaporation for crystallization .
  • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYieldReference
SulfonylationChlorosulfonic acid, 0–5°C, 2h75%
Hydrazine CouplingBenzodioxol-carbonyl hydrazine, DMF, 80°C68%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for sulfonamide protons (δ 7.5–8.0 ppm), acetamide methyl (δ 2.1–2.3 ppm), and benzodioxol protons (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve torsional angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) and intermolecular interactions (C–H⋯O hydrogen bonds) to confirm 3D structure .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 435.12) .

Q. What pharmacological activities are reported for structurally related sulfonamide-acetamide derivatives?

  • Methodological Answer : Analogues with piperazinyl or N,N-diethylsulfamoyl substituents exhibit analgesic activity (ED50 = 25 mg/kg) comparable to paracetamol, as shown in acetic acid-induced writhing tests. Anti-hypernociceptive effects are linked to COX-2 inhibition, requiring in vivo inflammatory pain models (e.g., carrageenan-induced edema) .

Advanced Research Questions

Q. How can conflicting reports on biological activity among sulfonamide-acetamides be resolved?

  • Methodological Answer :
  • Structural Variability : Compare substituent effects (e.g., piperazinyl vs. methylsulfonyl groups) using SAR tables (Table 2) .
  • Assay Conditions : Standardize protocols (e.g., pain model duration, dose ranges). For example, discrepancies in ED50 may arise from differing rodent strains or administration routes.
  • Table 2 : Substituent Impact on Analgesic Activity
SubstituentActivity (ED50, mg/kg)Mechanism
Piperazinyl25 ± 2.1COX-2 inhibition
N,N-Diethyl32 ± 3.4TRPV1 modulation

Q. What computational strategies elucidate target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and Tyr355. Validate with MD simulations (100 ns) .
  • Pharmacophore Modeling : Map essential features (sulfonamide as H-bond acceptor, benzodioxol as hydrophobic group) to screen virtual libraries .

Q. How can structure-activity relationship (SAR) studies optimize anti-nociceptive effects?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the benzodioxol ring to enhance metabolic stability.
  • Bioisosteric Replacement : Replace sulfonamide with sulfonylurea to improve blood-brain barrier penetration.
  • In Vivo Validation : Test derivatives in neuropathic pain models (e.g., chronic constriction injury) with pharmacokinetic profiling (plasma T1/2, AUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.